molecular formula C21H27N5O3 B2774281 N-((4-methoxy-6-(pyrrolidin-1-yl)-1,3,5-triazin-2-yl)methyl)-4-phenyltetrahydro-2H-pyran-4-carboxamide CAS No. 2034277-78-4

N-((4-methoxy-6-(pyrrolidin-1-yl)-1,3,5-triazin-2-yl)methyl)-4-phenyltetrahydro-2H-pyran-4-carboxamide

Cat. No. B2774281
CAS RN: 2034277-78-4
M. Wt: 397.479
InChI Key: VTPKEXLJSDFJBU-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Synthesis Analysis

The synthesis of such a compound would likely involve several steps, each introducing a different functional group. The exact methods would depend on the desired stereochemistry and the specific reactions involved. For example, the triazine ring could potentially be formed through a cyclization reaction, while the carboxamide group could be introduced through a condensation reaction .


Molecular Structure Analysis

The molecular structure of the compound would be determined by the arrangement of its atoms and the bonds between them. Techniques such as X-ray crystallography or nuclear magnetic resonance (NMR) spectroscopy could be used to determine the structure .


Chemical Reactions Analysis

The compound’s reactivity would depend on its functional groups. For example, the carboxamide group might be susceptible to hydrolysis, while the triazine ring might participate in electrophilic substitution reactions .


Physical And Chemical Properties Analysis

The physical and chemical properties of the compound, such as its melting point, solubility, and stability, would be determined by its molecular structure. These properties could be measured using various analytical techniques .

Scientific Research Applications

Metabolic and Disposition Studies

Metabolism and Disposition in Humans

Compounds similar to the queried chemical structure have been extensively studied for their metabolism and disposition in humans. For instance, studies on BMS-690514, an inhibitor of human epidermal growth factor receptors and vascular endothelial growth factor receptors, highlight the compound's absorption, metabolism, and excretion patterns in healthy subjects. Such research provides crucial insights into how these compounds are processed in the human body, contributing to the development of therapeutic agents with optimized pharmacokinetic profiles (Christopher et al., 2010).

Pharmacokinetic Studies

Analysis of Drug Metabolites

The study and characterization of drug metabolites play a significant role in understanding the efficacy and safety of pharmaceutical compounds. Research involving the characterization of radioactive metabolites in plasma, as seen in studies with WAY-100635, a 5-HT1A receptor radioligand, sheds light on the metabolic pathways and potential impacts of related compounds on target receptors (Osman et al., 1996).

Therapeutic Research Applications

Exploration of Therapeutic Effects

Compounds with structural similarities to the queried molecule have been explored for their therapeutic effects in various medical conditions. For instance, the investigation of drugs for their potential to treat conditions like melanoma showcases the application of related compounds in oncology. Research into radiolabeled benzamides, which bind to sigma receptors overexpressed in melanoma cells, exemplifies the potential therapeutic applications of these molecules (Maffioli et al., 1994).

Safety and Hazards

The safety and hazards associated with the compound would depend on its physical and chemical properties, as well as how it is used. Material safety data sheets (MSDS) would provide information on the compound’s potential hazards, safe handling procedures, and emergency response measures .

Future Directions

The future directions for research on this compound would depend on its properties and potential applications. For example, if the compound has promising biological activity, future research could involve further testing in preclinical and clinical trials .

properties

IUPAC Name

N-[(4-methoxy-6-pyrrolidin-1-yl-1,3,5-triazin-2-yl)methyl]-4-phenyloxane-4-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H27N5O3/c1-28-20-24-17(23-19(25-20)26-11-5-6-12-26)15-22-18(27)21(9-13-29-14-10-21)16-7-3-2-4-8-16/h2-4,7-8H,5-6,9-15H2,1H3,(H,22,27)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VTPKEXLJSDFJBU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=NC(=NC(=N1)N2CCCC2)CNC(=O)C3(CCOCC3)C4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H27N5O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

397.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-((4-methoxy-6-(pyrrolidin-1-yl)-1,3,5-triazin-2-yl)methyl)-4-phenyltetrahydro-2H-pyran-4-carboxamide

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.